Alcaloides de Vobasan

Vobasan alkaloids are a class of natural products isolated from the plant *Vobasania japonica*, which belongs to the family Menispermaceae. These alkaloids exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Structurally, Vobasan alkaloids typically contain a tricyclic core with various substitutions at specific positions, contributing to their unique pharmacological profiles.

In recent years, extensive studies have been conducted on the structural elucidation, biosynthesis, and bioactivity of Vobasan alkaloids. The anti-inflammatory effects are mainly attributed to their ability to inhibit inflammatory mediator release and suppress pro-inflammatory cytokine production. Additionally, these compounds demonstrate potential in treating neurodegenerative diseases due to their neuroprotective activities, including the prevention of neuronal apoptosis and improvement of synaptic function.

Owing to their promising therapeutic potentials, Vobasan alkaloids are being explored as lead structures for drug development. Further research is ongoing to optimize these natural products for better efficacy and reduced side effects in clinical applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

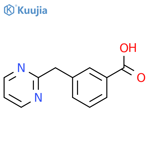

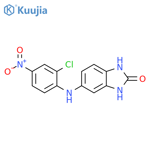

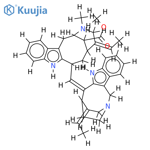

|

Perivin | 2673-40-7 | C20H22N2O3 |

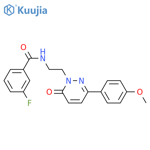

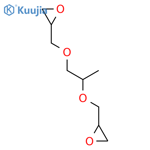

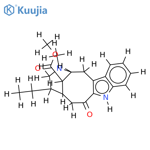

|

(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | 30435-26-8 | C21H26N2O3 |

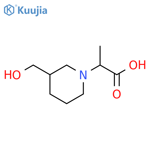

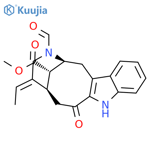

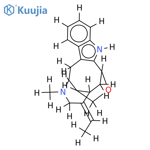

|

Vobasan-17-oic acid,3,22-dioxo-, methyl ester (9CI) | 2779-18-2 | C21H22N2O4 |

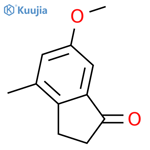

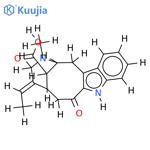

|

16-epi-Vobasinic acid | 13281-24-8 | C20H22N2O3 |

|

16-Descarbomethyoxydihydrovobasine | 19779-70-5 | C19H24N2O |

|

vobparicine | 90930-64-6 | C39H44N4O2 |

|

N-Methyl-16-epiaffinine | 58262-66-1 | C21H26N2O2 |

|

16-epi-Tabernaemontanin | 6835-98-9 | C21H26N2O3 |

|

(3R)-3,17-epoxy-vobasane | 113973-32-3 | C20H24N2O |

|

3-(5,18-seco-ibogamin-13-yl)-vobasan-17-oic acid methyl ester | 70031-41-3 | C40H50N4O2 |

Literatura relevante

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

Proveedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados